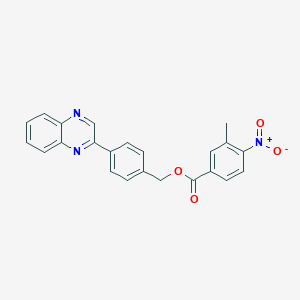
N-(3'-methoxy-4-biphenylyl)-1-(1H-pyrazol-3-ylmethyl)-3-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3'-methoxy-4-biphenylyl)-1-(1H-pyrazol-3-ylmethyl)-3-piperidinecarboxamide, also known as MPP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPP is a selective antagonist of the dopamine D3 receptor and has been shown to have potential as a treatment for addiction, schizophrenia, and other psychiatric disorders.
Mechanism of Action
N-(3'-methoxy-4-biphenylyl)-1-(1H-pyrazol-3-ylmethyl)-3-piperidinecarboxamide acts as a selective antagonist of the dopamine D3 receptor, which is thought to play a role in addiction and other psychiatric disorders. By blocking the activity of this receptor, this compound is thought to reduce drug-seeking behavior and improve cognitive function in individuals with psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal models, this compound has been shown to reduce drug-seeking behavior, improve cognitive function, and reduce the reinforcing effects of drugs of abuse. This compound has also been shown to have anti-inflammatory effects and to reduce oxidative stress in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3'-methoxy-4-biphenylyl)-1-(1H-pyrazol-3-ylmethyl)-3-piperidinecarboxamide in laboratory experiments is its specificity for the dopamine D3 receptor, which allows researchers to study the role of this receptor in addiction and other psychiatric disorders. However, one limitation of using this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are a number of future directions for research on N-(3'-methoxy-4-biphenylyl)-1-(1H-pyrazol-3-ylmethyl)-3-piperidinecarboxamide and its potential therapeutic applications. One area of interest is the use of this compound in combination with other drugs to enhance its therapeutic effects. Another area of interest is the development of more selective dopamine D3 receptor antagonists with fewer off-target effects. Additionally, further research is needed to better understand the mechanisms underlying the therapeutic effects of this compound and to identify potential biomarkers for predicting treatment response.
Synthesis Methods
N-(3'-methoxy-4-biphenylyl)-1-(1H-pyrazol-3-ylmethyl)-3-piperidinecarboxamide can be synthesized using a variety of methods, including the use of palladium-catalyzed coupling reactions and the use of Grignard reagents. One common method involves the reaction of 3-methoxy-4-bromobiphenyl with 1-(1H-pyrazol-3-ylmethyl)piperidine and tert-butyl carbamate, followed by deprotection to yield this compound.
Scientific Research Applications
N-(3'-methoxy-4-biphenylyl)-1-(1H-pyrazol-3-ylmethyl)-3-piperidinecarboxamide has been studied extensively for its potential therapeutic applications in a variety of psychiatric disorders. In particular, this compound has been shown to have potential as a treatment for addiction, as it has been shown to reduce drug-seeking behavior in animal models of addiction. This compound has also been studied for its potential use in the treatment of schizophrenia, as it has been shown to improve cognitive function in animal models of the disorder.
Properties
IUPAC Name |
N-[4-(3-methoxyphenyl)phenyl]-1-(1H-pyrazol-5-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-29-22-6-2-4-18(14-22)17-7-9-20(10-8-17)25-23(28)19-5-3-13-27(15-19)16-21-11-12-24-26-21/h2,4,6-12,14,19H,3,5,13,15-16H2,1H3,(H,24,26)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEBDRZVMZLHKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)NC(=O)C3CCCN(C3)CC4=CC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-dimethyl-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-1H-pyrazole-4-sulfonamide](/img/structure/B6002083.png)
![5-bromo-2-ethoxy-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenol](/img/structure/B6002088.png)
![N,N-diethyl-4-{4-[(4-hydroxyphenyl)amino]-1-phthalazinyl}benzamide](/img/structure/B6002096.png)
![2-({4-[(3,4-dimethoxyphenyl)acetyl]-1-piperazinyl}carbonyl)-1H-indole](/img/structure/B6002105.png)

![N-1-adamantyl-2-[(5-chloro-2-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B6002121.png)
![1-[(4-methylphenyl)sulfonyl]-4-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}piperazine](/img/structure/B6002124.png)
![N-({1-[(2-butyl-1H-imidazol-4-yl)methyl]-3-piperidinyl}methyl)-1-(4-chlorophenyl)cyclopropanecarboxamide](/img/structure/B6002128.png)
![N-benzyl-N-methyl-1-[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methanamine](/img/structure/B6002138.png)
![3-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-5-ethyl-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one](/img/structure/B6002172.png)
![3-{[2-(2-phenylethyl)-4-morpholinyl]methyl}phenol](/img/structure/B6002179.png)
![7-(2,3-dimethoxybenzyl)-2-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6002182.png)
![3-(4-ethoxy-3-methoxyphenyl)-3-[(2-nitrobenzoyl)amino]propanoic acid](/img/structure/B6002185.png)
